molecular formula C16H17N5O2S3 B2444960 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-80-0

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2444960
CAS No.: 688335-80-0
M. Wt: 407.53
InChI Key: AIWPZCRWONZMEU-UHFFFAOYSA-N
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Description

This novel synthetic compound, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring both 1,3,4-thiadiazole and imidazole rings linked via sulfanylacetamide bridges, is designed for targeted molecular interactions. Compounds within this structural class are frequently investigated as potential enzyme inhibitors. Research on analogous molecules suggests potential for inhibiting key bacterial enzymes, such as DNA gyrase and topoisomerase IV, positioning it as a valuable chemical scaffold in the development of novel antibacterial agents to combat multidrug-resistant pathogens. Furthermore, the presence of the 1,3,4-thiadiazole core, a privileged pharmacophore in anticancer drug design, indicates its utility in oncology research for evaluating cytotoxic activity and apoptosis induction in various cancer cell lines. This reagent provides researchers with a versatile and sophisticated tool for probing biological pathways, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic leads against infectious diseases and cancer.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-8-9-21(15)11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWPZCRWONZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The imidazole ring can be synthesized separately through the reaction of aldehydes with ammonia and glyoxal . These two rings are then linked together through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities. The molecular formula is C18H19N7OS3C_{18}H_{19}N_{7}O_{S_{3}} with a molecular weight of approximately 445.59 g/mol. The chemical structure features a thiadiazole ring and an imidazole moiety, which are crucial for its bioactivity.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. For instance:

  • In Vitro Studies : Research indicates that compounds similar to this one exhibit cytotoxicity against various cancer cell lines such as HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest . The MTT assay has been a common method for evaluating their effectiveness.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce oxidative stress in cancer cells, leading to cell death. The presence of sulfur in the structure may enhance the interaction with cellular targets involved in proliferation and survival pathways .

Antioxidant Properties

Thiadiazole derivatives have also been studied for their antioxidant capabilities:

  • Free Radical Scavenging : Compounds like this compound have shown significant free radical scavenging activity. This property is crucial in preventing oxidative damage in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders .

Potential as Anti-inflammatory Agents

Recent studies suggest that this compound may also possess anti-inflammatory properties:

  • Molecular Docking Studies : In silico analyses indicate that the compound could act as an inhibitor of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

Study ReferenceCompound TestedKey Findings
Various thiadiazole derivativesModerate cytotoxicity against cancer cell lines; effective as antioxidants
Molecular docking studiesPotential inhibitor of 5-lipoxygenase; promising anti-inflammatory activity
Synthesis of thiadiazole derivativesDemonstrated significant free radical scavenging activity

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. In biological systems, the thiadiazole ring can intercalate with DNA, disrupting the replication process. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. These interactions lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide: This compound also features a thiadiazole ring and has shown similar antimicrobial properties.

    Acetazolamide: Known for its use as a diuretic, this compound contains a thiadiazole ring and is used in the treatment of glaucoma.

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both a thiadiazole ring and an imidazole ring. This dual-ring structure provides a broader range of chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole moiety linked to an imidazole ring via a sulfanyl acetamide functional group. Its molecular formula is C13H16N4O1S3C_{13}H_{16}N_{4}O_{1}S_{3}, indicating the presence of multiple nitrogen and sulfur atoms, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with the thiadiazole and imidazole scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown cytotoxic effects against various cancer cell lines:

  • In vitro studies have demonstrated that this compound exhibits IC50 values comparable to established anticancer agents like doxorubicin and imatinib. For example, one study reported an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of the thiadiazole ring is associated with:

  • Antibacterial Activity : Several studies have noted that derivatives containing the thiadiazole moiety show activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .
  • Antifungal Activity : The compound may also exhibit antifungal properties, as seen in related thiadiazole derivatives that showed effectiveness against fungal strains such as Candida albicans and Aspergillus niger .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways . The ethylsulfanyl group and the thiadiazole ring likely play crucial roles in these interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the ethylsulfanyl group via nucleophilic substitution.
  • Coupling with the imidazole derivative to form the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundActivityIC50 ValueReference
2-Amino-N-(5-(ethylthio)-1,3,4-thiadiazol)acetamideAnticancer9 μM (MDA breast cancer)
5-Methylthio-[1,2,4]triazolo[4,3-a]pyrimidineAntimicrobialMIC = 32.6 μg/mL
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideAnticancerIC50 = 20 μM (PC3 prostate cancer)

These findings highlight the potential of this compound as a lead compound for further drug development.

Q & A

Q. What are the recommended synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the thiol group of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine reacts with 2-chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in anhydrous DMF at 60–80°C for 6–12 hours) . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Flow chemistry techniques may enhance reproducibility and scalability, as demonstrated in analogous thiadiazole syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity, especially the ethylsulfanyl and methoxyphenyl groups. IR spectroscopy can identify characteristic S–C and C=O stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, analogous thiadiazole derivatives show planar geometry with dihedral angles <10° between heterocyclic rings .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against enzymatic targets, and what assay design considerations are critical?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes where thiadiazole and imidazole derivatives show activity (e.g., cyclooxygenases (COX), kinases). Evidence from similar acetamides suggests COX-1/2 inhibition assays using colorimetric methods (e.g., prostaglandin H₂ synthase activity) .
  • Assay Design : Include positive controls (e.g., indomethacin for COX assays) and validate results with dose-response curves (IC₅₀ calculations). Account for solubility issues by using DMSO stocks ≤1% v/v and confirm compound stability under assay conditions via HPLC .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Focus on sulfanyl and acetamide groups as potential hydrogen bond donors/acceptors .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and ligand-protein interaction fingerprints .

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?

  • Methodological Answer :
  • Source Identification : Compare assay conditions (e.g., enzyme source, buffer pH, incubation time). For instance, COX-2 from human recombinant vs. murine isoforms may yield divergent results .
  • Orthogonal Validation : Confirm bioactivity with cell-based assays (e.g., inhibition of TNF-α in macrophages) and cross-validate with proteomics or metabolomics data .

Q. What strategies mitigate challenges in polymorphism or crystallinity during formulation studies?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-mediated crystallization (e.g., slow evaporation from ethanol/water mixtures) and characterize forms via PXRD and DSC. SHELXD can assist in solving crystal packing motifs .
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance solubility while maintaining crystallinity, as seen in sulfonamide-thiadiazole hybrids .

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